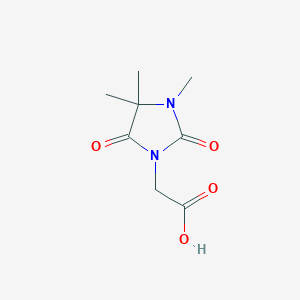
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- is a heterocyclic compound that features an imidazolidine ring. This compound is notable for its structural complexity and potential applications in various fields, including pharmaceuticals and organic synthesis. The imidazolidine ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as nickel or rhodium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The imidazolidine ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.
Aplicaciones Científicas De Investigación
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The imidazolidine ring can form hydrogen bonds and other interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the particular application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-one: A related compound with a similar ring structure but different functional groups.
Benzimidazolidin-2-one: Another similar compound with a benzene ring fused to the imidazolidine ring.
Uniqueness
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- is unique due to its specific substituents and the presence of the acetic acid moiety.
Propiedades
IUPAC Name |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(2)6(13)10(4-5(11)12)7(14)9(8)3/h4H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPMGJLLZQHGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
![3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B2410419.png)


![3-(3,4-dimethoxyphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)



![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)
